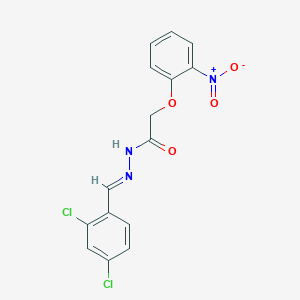

N'-(2,4-dichlorobenzylidene)-2-(2-nitrophenoxy)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related hydrazone compounds involves reactions between different benzaldehydes and nitrophenyl acetohydrazides. These processes are usually conducted in solvents like methanol under controlled conditions to yield various hydrazone derivatives, including N'-(2,4-dichlorobenzylidene)-2-(2-nitrophenoxy)acetohydrazide analogues. Elemental analysis, IR, UV-Vis, and NMR spectroscopy, alongside single-crystal X-ray diffraction, are common characterization techniques used in these syntheses (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often determined using single-crystal X-ray diffraction techniques. These studies reveal various structural details, including crystalline form, molecular conformation, and intermolecular interactions. For instance, related hydrazones display trans configurations with respect to their C=N double bonds and are stabilized by hydrogen bonds and π···π interactions (Xin Zhou & Jing‐jun Ma, 2012).

Chemical Reactions and Properties

Hydrazones, including this compound, can engage in various chemical reactions, contributing to their diverse chemical properties. These compounds typically show reactivity towards electrophiles and nucleophiles due to the presence of the hydrazone moiety. Moreover, they can form complexes with metals, which is useful in various catalytic and application-driven processes (He, Xiao-qiang, 2013).

Physical Properties Analysis

The physical properties of hydrazones like this compound are characterized by their melting points, solubility, and crystalline nature. These properties are influenced by the molecular structure, particularly the arrangement and type of substituents on the phenyl rings and the hydrazone group itself. The compound’s physical characteristics are crucial for its handling and application in different chemical processes (Padmavathy & Devi, 2013).

Chemical Properties Analysis

The chemical properties of this compound derivatives are largely defined by their functional groups. The presence of electron-withdrawing or donating substituents can significantly affect their chemical behavior, such as acidity, basicity, and reactivity in various chemical reactions. These properties are essential for the compound's use in synthesis and its reactivity in different chemical environments (Ahsan et al., 2016).

Applications De Recherche Scientifique

Nonlinear Optical Properties

A study by Naseema et al. (2010) synthesized hydrazones and investigated their third-order nonlinear optical properties using a z-scan technique. Their findings suggest that these compounds, including variants of hydrazones, exhibit significant nonlinear optical properties that could make them suitable for applications in optical devices like limiters and switches (Naseema et al., 2010).

Antimicrobial Evaluation

Fuloria et al. (2009) reported on the synthesis of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, showing these compounds to have antibacterial and antifungal activities. This research opens pathways for developing new antimicrobial agents (Fuloria et al., 2009).

Superoxide Anion Scavenging Evaluation

In another study, Mokhnache et al. (2019) synthesized a new isonicotinylhydrazide analog and evaluated its antioxidant effect through superoxide anion scavenging assays. The compound demonstrated high antioxidant effects, suggesting potential therapeutic applications in conditions where oxidative stress is a concern (Mokhnache et al., 2019).

Synthesis of Novel Compounds

Research by Xiao-qiang He (2013) focused on synthesizing a novel aggregation of (4-nitrophenoxy)acetic acid [1-(2-hydroxyphenyl)methylidene]hydrazide and its dioxomolybdenum(VI) complex, characterizing its structure and exploring its potential applications (Xiao-qiang He, 2013).

Propriétés

IUPAC Name |

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O4/c16-11-6-5-10(12(17)7-11)8-18-19-15(21)9-24-14-4-2-1-3-13(14)20(22)23/h1-8H,9H2,(H,19,21)/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRMWDXQIUBCJY-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,3-dihydro-1H-inden-1-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504939.png)

![3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5504948.png)

![methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate](/img/structure/B5504954.png)

![N-cyclopropyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5504963.png)

![rel-(3aS,6aS)-1-{[2-(4-morpholinyl)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5504965.png)

![3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5504966.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzothiophene-5-carboxamide](/img/structure/B5504968.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5504976.png)

![(4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B5504987.png)

![2-(cyclopropylmethyl)-8-[3-(3,4-dimethylphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5504996.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-naphthamide](/img/structure/B5505002.png)

![4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5505020.png)